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Octamethyltrisiloxane

Cat. No.: B607121
CAS No.: 9006-65-9
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Description

Significance of Octamethyltrisiloxane (B120667) within Organosilicon Compound Taxonomy

Organosilicon compounds are broadly defined by the presence of carbon-silicon bonds. Within this large family, siloxanes are distinguished by their backbone of alternating silicon and oxygen atoms. mst.dk These can be categorized by their structure, primarily as linear or cyclic. silicones.eu this compound is a member of the linear volatile methylsiloxane (VMS) group. researchgate.net

Its precise position in the organosiloxane taxonomy is best understood using the industry-standard "M, D, T, Q" notation, which describes the functionality of the siloxane units:

M unit : A monofunctional (CH₃)₃SiO₁/₂ group, which acts as a chain-terminating unit.

D unit : A difunctional (CH₃)₂SiO₂/₂ group, which forms the linear chain of the polymer.

T unit : A trifunctional CH₃SiO₃/₂ group, which allows for branching.

Q unit : A tetrafunctional SiO₄/₂ group, which creates cross-linking.

This compound consists of two "M" units terminating a single central "D" unit, giving it the structural designation MDM . It is the third member of the linear polydimethylsiloxane (B3030410) series, sometimes denoted as L3 . tandfonline.com Its chemical formula is C₈H₂₄O₂Si₃ or [(CH₃)₃SiO]₂Si(CH₃)₂. It is an organosiloxane defined as a trisiloxane where all hydrogen atoms have been replaced by methyl groups. chemicalbook.comnih.gov This structure results in a clear, colorless liquid with a specific set of physical and chemical properties. chemicalbook.comsbfchem.com

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Source(s)
CAS Number 107-51-7 cas.org
Molecular Weight 236.53 g/mol nih.govcas.org
Appearance Colorless transparent liquid sbfchem.comamericanelements.com
Density 0.82 g/mL (at 25 °C) cas.orgchemicalpoint.eu
Boiling Point 153 °C drugfuture.comcas.org
Melting Point -82 °C sbfchem.comchemicalpoint.eu
Viscosity 1.0 cSt (at 25 °C) clearcoproducts.comhengdasilane.com
Refractive Index 1.384 (at 20 °C) sbfchem.com
Flash Point 29 °C sbfchem.comsigmaaldrich.comavantorsciences.com
Vapor Pressure 3.9 mm Hg (at 25 °C) gelest.com

| Solubility in Water | Insoluble | gelest.com |

Historical Trajectories and Evolution of Research on Linear Siloxanes

The study of organosilicon compounds gained significant momentum in the mid-20th century. An early key publication by Patnode and Wilcock in 1946 detailed the preparation of various silicone materials, laying the groundwork for the commercial production of siloxanes. drugfuture.com The primary synthesis route for dimethylsiloxanes involves the hydrolysis of dimethyldichlorosilane. smolecule.comchemicalbook.com This process typically yields a mixture of linear chains and cyclic molecules. smolecule.com

Initially, research focused on separating these mixtures and characterizing the resulting fluids. These early silicone oils were valued for their remarkable stability over a wide range of temperatures, a property that distinguished them from conventional hydrocarbon oils. drugfuture.com This led to their use as high-performance lubricants and hydraulic fluids. drugfuture.com

Over time, research evolved from simple production and characterization to developing more sophisticated and controlled synthesis methods. For instance, equilibration processes were developed to manipulate the distribution of siloxane species. A notable advancement is the use of specific catalysts, such as linear phosphonitrilic chlorides, to rearrange monofunctional (M) and difunctional (D) siloxane sources to produce low molecular weight linear siloxanes like this compound (MDM) with high yield and purity. google.com This shift enabled the large-scale production of specific oligomers for specialized applications beyond simple fluids. google.com

Contemporary Research Paradigms and Emerging Frontiers for this compound

In modern science, this compound is recognized not just as a stable fluid but as a critical chemical intermediate and a functional material in its own right. silicones.eu Its utility in advanced research is multifaceted, spanning materials science, chemistry, and biotechnology.

A significant area of contemporary research is its use as a specialized solvent and dispersing agent. For example, it serves as a solvent for styrene (B11656) and polydimethylsiloxane (PDMS) in the fabrication of advanced optical materials, such as perovskite barium titanate inverse opal films. sigmaaldrich.com Its unique properties facilitate the creation of highly ordered structures essential for these applications.

Furthermore, this compound has been investigated for its role at the bio-interface. Studies have shown that it can help maintain the conformational stability of proteins, such as bovine serum albumin (BSA), when they are adsorbed onto surfaces. chemicalbook.comusbio.net This has implications for the development of biocompatible materials and biosensors. In analytical chemistry, it has been used in the methylation of mercury(II) salts, highlighting its role as a reagent in specific chemical transformations. chemicalbook.comusbio.net

Emerging frontiers for this compound leverage its unique physical properties. Due to its extremely low pour point and stable viscosity over a broad temperature range, it is an excellent candidate for use as a low-temperature heat transfer fluid and bath fluid in closed systems. clearcoproducts.com Its chemical stability and ability to impart hydrophobicity also make it a valuable compound for surface modification in materials science, enhancing the chemical resistance and surface properties of various substrates. solubilityofthings.com As a fundamental linear silicone oligomer, it remains a key building block for synthesizing more complex, high-performance silicone polymers tailored for advanced technological applications. americanelements.comusbio.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃H₉Si(C₂H₆OSi)nCH₃ B607121 Octamethyltrisiloxane CAS No. 9006-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane
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InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3
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InChI Key

CXQXSVUQTKDNFP-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
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Molecular Formula

C8H24O2Si3
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Related CAS

28349-86-2, 42557-10-8
Record name Octamethyltrisiloxane homopolymer
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Record name Trimethylsilyl-terminated poly(dimethylsiloxane)
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DSSTOX Substance ID

DTXSID9040710
Record name Octamethyltrisiloxane
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Molecular Weight

236.53 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]
Record name Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-
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Record name Octamethyltrisiloxane
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Density

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/
Record name POLYDIMETHYLSILOXANES
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Vapor Density

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/
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Vapor Pressure

3.34 [mmHg]
Record name Octamethyltrisiloxane
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CAS No.

107-51-7, 63148-62-9
Record name Octamethyltrisiloxane
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Record name Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-
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Record name Polydimethylsiloxane
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Synthetic Methodologies and Reaction Pathway Elucidation for Octamethyltrisiloxane

Mechanistic Investigations of Octamethyltrisiloxane (B120667) Synthesis

The synthesis of this compound is primarily achieved through methods involving the manipulation of organosilicon precursors. These methods are broadly categorized into hydrolytic condensation and catalyzed reactions, each with distinct mechanistic features.

Hydrolytic Condensation Pathways of Organochlorosilanes

The foundational method for synthesizing this compound and other siloxanes is the hydrolysis of organochlorosilanes, particularly dimethyldichlorosilane ((CH₃)₂SiCl₂). smolecule.comdoubtnut.com This process initiates with the reaction of dimethyldichlorosilane with water, where the chlorine atoms are substituted by hydroxyl (OH) groups, forming dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). doubtnut.com

The reaction can be represented as: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl doubtnut.com

Following hydrolysis, the dimethylsilanediol molecules undergo condensation polymerization. In this step, hydroxyl groups from different molecules react, eliminating water and forming siloxane (Si-O-Si) bonds. doubtnut.com This process leads to a mixture of linear and cyclic siloxanes, from which this compound is isolated via distillation. smolecule.com The reaction between dimethyl sulfoxide (B87167) and dimethyldichlorosilane can also produce cyclic siloxanes through linear α,ω-dichlorosiloxane intermediates. capes.gov.br

The general condensation reaction is: n(CH₃)₂Si(OH)₂ → [-Si(CH₃)₂O-]n + nH₂O doubtnut.com

Catalyst-Mediated Synthesis Protocols

Catalysts play a crucial role in directing the synthesis towards specific siloxane products, including this compound. One notable method involves the use of a linear phosphonitrilic chloride catalyst to rearrange M (monofunctional) and D (difunctional) siloxane units. google.com This process is designed for the large-scale production of low molecular weight linear siloxanes like this compound (MDM) and decamethyltetrasiloxane (B1670013) (MD₂M). google.com

Another approach utilizes the catalytic properties of materials like Maghnite-H+, a montmorillonite (B579905) clay, for the ring-opening polymerization of cyclosiloxanes to form linear polymers. iaea.org Additionally, the reaction of organochlorosilanes with dimethyl sulfoxide in the presence of this compound can lead to the formation of other cyclooligomethyl(vinyl)siloxanes, demonstrating the role of this compound in mediating subsequent reactions. researchgate.net The use of catalysts such as (C₆F₅)₃B(OH₂) has also been reported for the synthesis of oligosiloxanes from hydrosilanes under mild conditions. frontiersin.org

Polymerization Dynamics and Mechanisms Involving this compound

This compound can participate in polymerization reactions, leading to the formation of longer polysiloxane chains. The mechanisms and kinetics of these processes are critical for controlling the properties of the resulting polymers.

Ring-Opening Polymerization Principles and Linear Chain Formation

Ring-opening polymerization (ROP) is a key process for synthesizing high molecular weight polysiloxanes from cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D₄). ntnu.noitu.edu.tr This can be initiated by either cationic or anionic catalysts. ntnu.nomdpi.com In cationic ROP, strong acids generate electrophilic species that attack the siloxane bond, leading to ring opening and chain propagation. itu.edu.trvot.pl The polymerization proceeds until a thermodynamic equilibrium is reached between the cyclic monomers and the linear polymer chains. google.com

Anionic ROP is often initiated by strong bases like potassium hydroxide (B78521) (KOH). smolecule.com This method can produce well-defined polymers with narrow molecular weight distributions, particularly when using strained cyclic monomers like hexamethylcyclotrisiloxane (B157284) (D₃). ntnu.no The living nature of anionic ROP allows for the synthesis of block copolymers and other complex macromolecular structures. mdpi.com

Polymerization Kinetics and Thermodynamic Considerations

The kinetics of ROP are influenced by factors such as monomer concentration, initiator concentration, and temperature. rhhz.netbrandeis.edu For the anionic ROP of D₃, the reaction follows second-order kinetics and is highly exothermic. ntnu.no The significant ring strain in D₃ (10.5 kJ/mol) compared to D₄ (1.0 kJ/mol) makes its polymerization irreversible and kinetically favorable. ntnu.no

The rate of polymerization (Rp) for the microemulsion polymerization of D₄ can be expressed by the equation: Rp = k[D₄]⁰·⁷⁹[OTAC]⁰·⁶⁴[KOH]⁰·³⁸ where [D₄], [OTAC], and [KOH] are the concentrations of the monomer, emulsifier (octadecyl trimethyl ammonium (B1175870) chloride), and initiator, respectively. brandeis.edu The apparent activation energy for this process has been determined to be 95.32 kJ/mol. rhhz.netbrandeis.edu

Thermodynamically, the ROP of cyclosiloxanes is an equilibrium process. google.com The position of the equilibrium and thus the molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as temperature and the ratio of monomer to a chain-terminating agent. google.comservice.gov.uk

Advanced Reaction Chemistry and Transformations of this compound

Beyond polymerization, this compound can undergo other chemical transformations. For instance, its reaction with dichloro(methyl)(vinyl)silane in the presence of dimethyl sulfoxide leads to a disproportionation reaction, forming hexamethyldisiloxane (B120664) and decamethyltetrasiloxane, alongside the formation of cyclooligomethyl(vinyl)siloxanes. researchgate.net This highlights the reactivity of the Si-O bonds within the linear siloxane chain, enabling its use as a precursor or intermediate in the synthesis of other organosilicon compounds. The unique chemistry of siloxanes also allows them to act as linkers between organic and inorganic materials, facilitating the creation of advanced hybrid materials. mdpi.com

Interactive Data Tables

Table 1: Synthesis Methods for this compound

Synthetic Method Precursors Key Features
Hydrolytic Condensation Dimethyldichlorosilane, Water Produces a mixture of linear and cyclic siloxanes. smolecule.comdoubtnut.com
Catalyst-Mediated Rearrangement M and D siloxane species Utilizes catalysts like linear phosphonitrilic chloride. google.com

Table 2: Polymerization Data for Siloxanes

Polymerization Type Monomer Initiator/Catalyst Key Kinetic/Thermodynamic Parameters
Anionic ROP Hexamethylcyclotrisiloxane (D₃) tert-Butyllithium Second-order kinetics, ΔRH = -206.6 ± 5.4 kJ/mol, EA = 45.8 kJ/mol. ntnu.no
Cationic ROP (Microemulsion) Octamethylcyclotetrasiloxane (D₄) Potassium Hydroxide Rp = k[D₄]⁰·⁷⁹[OTAC]⁰·⁶⁴[KOH]⁰·³⁸, Ea = 95.32 kJ/mol. rhhz.netbrandeis.edu

Hydrolysis Mechanisms and Degradation Product Analysis

The hydrolysis of this compound (L3) is a key degradation pathway, particularly in aqueous and soil environments. This process involves the cleavage of siloxane (Si-O-Si) bonds by water. The rate of this reaction is significantly influenced by pH and the presence of catalysts. nih.govatamankimya.comeuropa.eu Generally, the hydrolysis rate is slowest in neutral conditions (pH 7) and accelerates in both acidic and basic environments. atamankimya.com In soil, the reaction can be catalyzed by the surface activity of clay minerals. nih.gov The degradation rate in soil is also affected by moisture content, with rates often being greater at lower relative humidity because increased moisture can decrease the surface acidity of clay catalysts. europa.eu

Analysis of the degradation products of this compound reveals several smaller silanol (B1196071) compounds. In studies where data from this compound (L3) was read-across for other substances, the primary degradation products identified were dimethylsilanediol, trimethylsilanol, and 1,1,3,3,3-pentamethyldisiloxanol. europa.eu

The persistence of this compound is described by its hydrolysis half-life, which varies with environmental conditions. For instance, data used in registration dossiers indicates a hydrolysis half-life for L3 of 13.7 days at a pH of 7 and a temperature of 25°C. europa.eu In soil, the degradation half-life can vary widely depending on soil type and relative humidity (RH), as shown in the table below based on data for L3. europa.eu

Degradation Half-Life of this compound (L3) in Soil (Closed System, 22.5°C)
Soil TypeRelative Humidity (RH)Half-Life (days)Source
Michigan Londo Soil32%1.48 europa.eu
Michigan Londo Soil100%119.5 europa.eu
UK Loamy Silt Soil32%0.26 europa.eu

Thermal Decomposition Pathways and Kinetic Studies

The thermal decomposition of this compound (MDM) is a critical consideration for its application in high-temperature environments, such as in Organic Rankine Cycle (ORC) systems. repec.orgpolimi.it Studies show that appreciable decomposition begins to occur at temperatures around 260°C. polimi.itpolimi.itpolimi.it The process involves complex reaction pathways that lead to the formation of both gaseous and liquid products. repec.org

High-Temperature Stability Regimes and Decomposition Rates1

This compound (MDM) exhibits notable thermal stability, but it undergoes decomposition as temperatures rise. repec.orgcymitquimica.com Experimental results show that limited but measurable decomposition occurs at 260°C. polimi.itpolimi.itpolimi.it The decomposition rate remains relatively stable in the temperature range of 250°C to 320°C but increases sharply at 350°C. repec.org For example, after heating MDM for 24 hours at 250°C and 1 MPa, decomposition products were detected. repec.org In another study, a sample of MDM appeared un-decomposed after eighty hours at 350°C in a stainless steel cylinder, highlighting the influence of experimental conditions on observed stability. mdpi.com The presence of air significantly accelerates the decomposition of MDM at temperatures above 250°C. repec.org

Reported Thermal Stability Observations for this compound (MDM)
TemperatureConditionsObservationSource
250°C24 hours, 1 MPaDecomposition products (CH4, MM, MD2M) detected. repec.org
260°C80 hours, constant stressLimited but appreciable decomposition observed. polimi.itpolimi.itpolimi.it
250°C - 320°C-Decomposition rate relatively constant. repec.org
350°C-Sharp increase in decomposition rate. repec.org
350°C80 hoursSample appeared un-decomposed. mdpi.com
Radical Reaction Mechanisms in Thermal Degradation12

At elevated temperatures, the thermal degradation of this compound (MDM) proceeds through radical reaction mechanisms. repec.orgrutgers.eduuomustansiriyah.edu.iq The process is initiated by the homolytic cleavage of a silicon-carbon (Si-C) bond, which is weaker than the silicon-oxygen (Si-O) bond. repec.orglibretexts.org This initial bond scission forms a methyl radical (•CH3) and a silyl (B83357) radical. repec.org

Following initiation, a series of radical chain reactions occur. libretexts.org These include hydrogen abstraction, where the highly reactive methyl radical removes a hydrogen atom from another MDM molecule, leading to the formation of methane (B114726) (CH4) and a new silyl radical. repec.org This is a key propagation step that continues the decomposition process. repec.org Additionally, rearrangement reactions of the demethylated silyl radicals can occur, which, along with further hydrogen extraction, promotes the formation of siloxane oligomers like hexamethyldisiloxane (MM) and decamethyltetrasiloxane (MD2M). repec.org

Oxidative Transformation Processes

This compound undergoes oxidative transformation in the atmosphere, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). acs.orgnih.govresearchgate.net This gas-phase reaction is the main pathway for the removal of volatile methylsiloxanes from the air. acs.orgnih.gov The reaction involves the abstraction of a hydrogen atom from one of the methyl groups by the hydroxyl radical. acs.org

The rate of this oxidative reaction has been determined experimentally. The measured rate constant for the reaction of this compound (L3) with OH radicals is approximately 1.7 to 1.83 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.goveuropa.eu This reaction leads to the formation of various oxidation products, including silanols, as the initial siloxane is broken down. acs.org The presence of air has been shown to significantly promote the decomposition of MDM at elevated temperatures, leading to products such as formaldehyde (B43269) (CH2O), carbon monoxide (CO), and carbon dioxide (CO2), and enhancing the polymerization of siloxane decomposition products. repec.org

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
This compound (L3, MDM)1,1,1,3,3,5,5,5-Octamethyltrisiloxane
DimethylsilanediolDimethylsilanediol
TrimethylsilanolTrimethylsilanol
Pentamethyldisiloxanol1,1,3,3,3-Pentamethyldisiloxanol
Hexamethyldisiloxane (MM)Hexamethyldisiloxane
Decamethyltetrasiloxane (MD2M)Decamethyltetrasiloxane
MethaneMethane
FormaldehydeFormaldehyde
Carbon MonoxideCarbon Monoxide
Carbon DioxideCarbon Dioxide

Advanced Analytical and Computational Methodologies for Octamethyltrisiloxane Characterization

Spectroscopic Techniques for Molecular and Structural Elucidation

Spectroscopy is fundamental to understanding the molecular architecture of octamethyltrisiloxane (B120667). Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about its atomic connectivity and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of silicon (²⁹Si) and hydrogen (¹H) atoms within the molecule.

In the ¹H NMR spectrum of this compound, two distinct signals are observed, corresponding to the two different types of methyl groups. chemicalbook.com The eighteen protons of the two terminal trimethylsilyl (B98337) groups, [(CH₃)₃Si-], are chemically equivalent and produce a single resonance signal. The six protons of the central dimethylsilyl group, [-Si(CH₃)₂-], are also equivalent to each other and produce a separate signal. The integration of these signals (in a 3:1 ratio) confirms the distribution of the methyl groups. chemicalbook.com

Table 1: Typical ¹H NMR Chemical Shift Data for this compound in CDCl₃. chemicalbook.com
Methyl Group PositionMolecular MoietyChemical Shift (δ, ppm)
Terminal(CH₃)₃Si-O-~0.087
Central-O-Si(CH₃)₂-O-~0.022

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion (m/z 236) is often of low abundance or not detected at all. chemicalbook.comlcms.cz The most prominent peak in the spectrum (the base peak) is typically the fragment at m/z 221, which corresponds to the loss of a single methyl group ([M-CH₃]⁺). chemicalbook.com Another significant fragment is observed at m/z 73, representing the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. chemicalbook.com This predictable fragmentation is crucial for confirming the identity of the compound.

Table 2: Characteristic Electron Ionization (EI) Mass Spectrometry Fragments for this compound. chemicalbook.com
m/z (Mass-to-Charge Ratio)Ion StructureRelative Intensity
221[C₇H₂₁O₂Si₃]⁺100% (Base Peak)
73[C₃H₉Si]⁺High
207[C₆H₁₉O₂Si₃]⁺Moderate
147[C₄H₁₅OSi₂]⁺Moderate
236[C₈H₂₄O₂Si₃]⁺Low / Not Observed

The coupling of chromatographic separation with mass spectrometry provides enhanced specificity and sensitivity for the analysis of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile methylsiloxanes (VMS), including this compound. frontiersin.orgieomsociety.orgresearchgate.net This method combines the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. GC-MS is routinely used for the quantification of this compound in environmental samples like water and air, as well as in biological matrices. frontiersin.orgnih.gov The selected ion monitoring (SIM) mode can be employed to enhance sensitivity, focusing on characteristic ions such as the [M-CH₃]⁺ fragment at m/z 221. chemicalbook.comtandfonline.com Careful sample preparation and method development are critical to avoid analytical artifacts, as siloxane-based GC columns and septa can be sources of background contamination. tandfonline.comchromatographyonline.comchromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a valuable alternative, particularly for analyzing mixtures containing less volatile siloxanes or their metabolites. sielc.comnih.gov Reverse-phase HPLC, often using a C18 column, can effectively separate this compound from other components. sielc.comnih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) mixed with water. For compatibility with the mass spectrometer, a modifier such as formic acid is often added to the mobile phase. sielc.com LC-MS is particularly useful in metabolic studies, where it can identify hydroxylated or demethylated products of siloxanes. nih.goveuropa.eu

Chromatographic Separations for Complex Mixture Analysis

Chromatography is indispensable for isolating this compound from complex mixtures prior to its identification and quantification. Both gas and liquid chromatography offer robust methodologies for this purpose.

Gas chromatography is highly effective for the analysis of volatile compounds like this compound. ieomsociety.org The separation is typically performed using a capillary column coated with a stationary phase. While non-polar polydimethylsiloxane (B3030410) (PDMS) phases are common, they can introduce background bleed of cyclic siloxanes. chromatographyonline.com Therefore, for trace analysis, low-bleed columns or columns with alternative stationary phases may be preferred. chromforum.org

The retention time of this compound is a key parameter for its identification. The Kovats retention index, a standardized measure of retention, is approximately 1031 to 1038 for this compound on a standard non-polar stationary phase. nih.govnih.gov Methodologies like headspace GC (HS-GC) and thermal desorption GC (TD-GC) are specialized techniques used for extracting and analyzing volatile siloxanes from wastewater and air samples, respectively. mountainscholar.orgacs.org

Gas Chromatography (GC) Methodologies

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have emerged as indispensable tools for understanding the complex behavior of chemical compounds at the molecular level. For this compound (MDM), these methodologies provide profound insights into its electronic structure, reactivity, system dynamics, and thermodynamic properties, complementing and often guiding experimental investigations.

Quantum chemistry, which applies quantum mechanics to chemical systems, is fundamental to understanding the electronic structure and inherent reactivity of this compound. wikipedia.org These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels. wikipedia.org

Studies have shown that the oxygen atoms in the this compound molecule possess a significant negative electrostatic potential. In contrast, the silicon and hydrogen atoms exhibit a large positive potential. repec.org This charge distribution is crucial as it facilitates rearrangement reactions. repec.org The oxygen and carbon atoms are identified as the most reactive sites for electrophilic and free radical reactions, respectively. repec.org Understanding the electronic structure is the first step in predicting how the molecule will interact with other substances and under various conditions. wikipedia.org

Quantum chemical methods are also employed to study reaction pathways and transition states, which is essential for elucidating reaction mechanisms. wikipedia.org For instance, in the thermal decomposition of this compound, the cleavage of Si-C bonds is identified as the initial step. repec.org

Molecular dynamics (MD) simulations are a powerful computational method used to predict the time-dependent behavior of a molecular system. wikipedia.org By solving Newton's equations of motion for a system of interacting atoms and molecules, MD simulations can provide a detailed view of molecular motion, conformational changes, and phase transitions. wikipedia.orgmdpi.com

For this compound, MD simulations, often using force fields like ReaxFF, have been instrumental in studying its thermal stability and decomposition mechanisms. repec.orgresearchgate.net These simulations can track the trajectories of individual atoms over time, revealing the sequence of events during a chemical process. For example, MD simulations have shown that the thermal decomposition of this compound involves hydrogen abstraction reactions between methyl radicals and the parent molecule, as well as Si-O bond rearrangement reactions. repec.org

Furthermore, MD simulations have been used to study the behavior of similar siloxanes, like octamethylcyclotetrasiloxane (B44751) (OMCTS), under confinement, revealing how interactions with surfaces affect its structure and dynamics. nih.govacs.org These simulations can predict properties like self-diffusivity and relaxation times, offering insights into the material's behavior in practical applications. nih.gov

Density Functional Theory (DFT) has become a widely used quantum mechanical modeling method due to its balance of accuracy and computational efficiency. mdpi.comnih.gov DFT calculates the electronic structure of a system based on its electron density, providing a powerful tool to investigate reaction mechanisms at the atomic level. nih.gov

In the study of this compound, DFT calculations have been crucial in elucidating the mechanisms of its thermal decomposition. repec.org By calculating the energy barriers for different reaction pathways, researchers can identify the most likely sequence of chemical events. researchgate.net For example, DFT calculations have confirmed that the initial step in the pyrolysis of similar siloxanes is the breaking of the C-Si bond due to its lower reaction energy barrier compared to other potential bond cleavages. researchgate.net

DFT is also used to investigate the formation of various decomposition products. For instance, in the pyrolysis of hexamethyldisiloxane (B120664), a related compound, DFT calculations helped to understand the formation mechanism of methane (B114726) and the condensation reaction leading to the formation of this compound itself as a product. researchgate.net This level of detail is often difficult to obtain through experimental methods alone.

Table 1: Application of DFT in Studying Siloxane Pyrolysis

Compound Initial Reaction Key Findings from DFT
Hexamethyldisiloxane C-Si bond fracture Main initial reaction pathway for pyrolysis. researchgate.net

Equation of State Development and Application in Thermodynamic Modeling

An equation of state (EoS) is a thermodynamic equation that describes the state of matter under a given set of physical conditions. For this compound, accurate EoS models are essential for process simulation and the design of efficient industrial plants. uni-paderborn.de These models relate variables such as pressure, volume, and temperature.

Fundamental equations of state, often expressed in terms of Helmholtz energy, are developed by fitting mathematical models to experimental data. uni-paderborn.deacs.org For this compound, the development of reliable EoS has been challenging due to a limited amount of experimental data, particularly for caloric properties like heat capacity and speed of sound. uni-paderborn.de

Recent research has focused on augmenting the existing databases with new experimental measurements, such as speed of sound, to develop more accurate equations of state. uni-paderborn.deresearchgate.net These new EoS are valid over a wide range of temperatures and pressures (up to approximately 600 K and 130 MPa) and can be used to calculate all thermodynamic properties of the fluid. uni-paderborn.deacs.org The accuracy of these equations is validated by comparing their predictions with experimental data. uni-paderborn.de

Table 2: Key Parameters for this compound Equation of State

Parameter Value Unit
Molar Mass 236.53 kg/kmol
Triple Point Temperature -85.95 °C
Normal Boiling Point Temperature 152.51 °C
Critical Point Temperature 290.94 °C
Critical Point Pressure 14.15 bar
Critical Point Density 256.74 kg/m ³

Source: scribd.com

Specialized Analytical Techniques for Material Properties and Interactions

The characterization of the material properties of this compound relies on a suite of specialized analytical techniques. These methods provide quantitative data on how the compound behaves under different physical conditions, which is critical for its application in various industries.

Thermal conductivity is a fundamental property that describes a material's ability to conduct heat. thermtest.com For this compound, this property is particularly important in applications involving heat transfer. The measurement of thermal conductivity can be broadly categorized into steady-state and transient methods. thermtest.comwikipedia.org

The transient hot-wire method is a popular and accurate technique for measuring the thermal conductivity of liquids like this compound. wikipedia.orgresearchgate.netacs.org In this method, a thin wire immersed in the liquid acts as both a heating element and a thermometer. thermtest.comwikipedia.org By applying a step voltage and measuring the transient temperature rise of the wire, the thermal conductivity of the surrounding fluid can be determined. wikipedia.org

Recent studies have utilized the transient hot-wire method to measure the thermal conductivity of this compound over a range of temperatures (263.15 K to 353.15 K) and pressures (0.1 MPa to 7.0 MPa), with a reported uncertainty of 3.5%. researchgate.net The experimental data obtained from these measurements are crucial for developing and validating thermal conductivity models. researchgate.net

Table 3: Thermal Conductivity Measurement of this compound

Temperature Range Pressure Range Measurement Uncertainty
263.15 K to 353.15 K 0.1 MPa to 7.0 MPa 3.5%

Source: researchgate.net

Surface Characterization Methodologies (e.g., for surface tension modifications)

The efficacy of this compound in applications requiring surface modification is directly related to its ability to lower surface tension. A variety of advanced analytical methodologies are employed to characterize these surface-active properties. These techniques provide quantitative data on surface tension and qualitative information about the molecular behavior at interfaces.

A primary characteristic of this compound is its low surface tension, which allows for high spreadability and effective wetting of surfaces. clearcoproducts.comthomasnet.com This property is quantified using several established analytical methods.

Tensiometry: This class of techniques directly measures surface tension.

Pendant Drop Method: This is a widely used optical method to determine the surface and interfacial tension of liquids. dataphysics-instruments.combiolinscientific.com It involves the analysis of the shape of a droplet hanging from a needle. dataphysics-instruments.com The profile of the drop is governed by the balance between the liquid's surface tension, which tries to make the drop spherical, and gravity, which elongates it. dataphysics-instruments.com By capturing an image of the drop and fitting its shape to the Young-Laplace equation, the surface tension can be precisely calculated. dataphysics-instruments.combiolinscientific.comkruss-scientific.com This method is advantageous when only small sample volumes are available. biolinscientific.com

Other Tensiometric Methods: While the pendant drop method is common, other techniques like the Du Noüy ring, Wilhelmy plate, and capillary rise can also be used to measure surface tension. biolinscientific.comgoogle.com

Contact Angle Measurement: This method quantifies the wettability of a solid surface by a liquid. biolinscientific.com A droplet of the liquid is placed on a solid substrate, and the angle formed at the three-phase boundary where the liquid, solid, and gas intersect is measured. biolinscientific.com A low contact angle indicates good wetting. This compound has been used as a probe liquid in contact angle studies to characterize the surface energy of low-energy polymeric surfaces. nih.gov These measurements are typically conducted using a goniometer that captures a profile of the sessile drop. rsc.org

Microscopy Techniques: To visualize the effect of surface modifications, various microscopy methods can be employed.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques provide high-resolution images of surface topography. doi.orgmalvernpanalytical.com They can be used to analyze the morphology of coatings and surface treatments, although they often require the sample to be in a high-vacuum environment and may involve coating the surface with a conductive layer like gold. doi.org

Spectroscopy: Spectroscopic methods are used to determine the chemical composition of surfaces.

X-ray Photoelectron Spectroscopy (XPS): This is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.comresearchgate.netuclouvain.be It is particularly useful for analyzing the composition of thin films and identifying surface contaminants. malvernpanalytical.comresearchgate.net

Computational Methodologies:

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to study the behavior of molecules at an atomistic level. aip.org Researchers have used MD to investigate the liquid-vapor interface of siloxanes, providing insights into how molecules like this compound and its cyclic counterpart, octamethylcyclotetrasiloxane (OMCTS), orient themselves at surfaces. aip.orgnih.govacs.org These simulations help to explain the macroscopic properties, such as low surface tension, by revealing the preferred molecular arrangements at the interface. nih.gov

Detailed Research Findings

Research has consistently demonstrated the low surface tension of this compound. The pendant drop method is a key technique for obtaining these values. The shape of the hanging drop is analyzed, and through the application of the Young-Laplace equation, a precise surface tension value is derived. dataphysics-instruments.combiolinscientific.com

The following table presents data for the surface tension of this compound as determined by such experimental methods.

PropertyValueMethod
Surface Tension17.4 mN/mPendant Drop (inferred)

Data derived from product specifications that rely on standard measurement techniques. thomasnet.com

Contact angle measurements have utilized this compound as a probe liquid due to its chemical inertness and ability to interact with low-energy surfaces without causing substrate-induced rearrangement, which can occur with other liquids like n-alkanes. nih.gov This makes it a suitable liquid for accurately determining the solid surface tension of fluoropolymers and other similar materials. nih.gov

Molecular dynamics simulations, while often focused on the structurally similar octamethylcyclotetrasiloxane (OMCTS) due to its use in surface force experiments, provide valuable analogous insights. aip.orgnih.govresearchgate.net These computational studies show that siloxane molecules tend to orient with a specific configuration at interfaces, which contributes to their surface properties. nih.gov For instance, simulations of OMCTS confined between mica surfaces reveal a preference for a surface-parallel configuration in the layers closest to the surface. nih.gov

Environmental Fate and Transport Dynamics of Octamethyltrisiloxane

Atmospheric Transport and Degradation Processes

The atmospheric fate of octamethyltrisiloxane (B120667) is primarily governed by its reaction with hydroxyl radicals, its potential for photolytic degradation, the nature of its degradation products, and its capacity for long-range transport.

The primary degradation pathway for this compound in the atmosphere is through oxidation by hydroxyl (OH) radicals. acs.org The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

Recent studies have determined the rate constant for the gas-phase reaction of this compound (L3) with OH radicals. At a temperature of 297 ± 3 K and atmospheric pressure, the measured rate constant is (1.7 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net This value is comparable to the rate constants of other volatile methyl siloxanes (VMS), such as hexamethyldisiloxane (B120664) (L2) and octamethylcyclotetrasiloxane (B44751) (D4), which were measured under the same conditions. nih.gov

The reaction with OH radicals proceeds via H-atom abstraction from one of the methyl groups attached to the silicon atoms. acs.org This initial step leads to the formation of an alkyl radical, which then undergoes further reactions in the atmosphere. researchgate.net The atmospheric half-life of this compound, estimated based on its reaction with OH radicals, is on the order of days to weeks, indicating its potential for distribution on a hemispheric scale. acs.org

Table 1: Rate Constants for the Reaction of Volatile Methyl Siloxanes with OH Radicals

CompoundFormulaRate Constant (cm³ molecule⁻¹ s⁻¹)
Hexamethyldisiloxane (L2)C₆H₁₈OSi₂(1.20 ± 0.09) × 10⁻¹²
This compound (L3) C₈H₂₄O₂Si₃ (1.7 ± 0.1) × 10⁻¹²
Decamethyltetrasiloxane (B1670013) (L4)C₁₀H₃₀O₃Si₄(2.5 ± 0.2) × 10⁻¹²
Dodecamethylpentasiloxane (B120680) (L5)C₁₂H₃₆O₄Si₅(3.4 ± 0.5) × 10⁻¹²
Hexamethylcyclotrisiloxane (B157284) (D3)C₆H₁₈O₃Si₃(0.86 ± 0.09) × 10⁻¹²
Octamethylcyclotetrasiloxane (D4)C₈H₂₄O₄Si₄(1.3 ± 0.1) × 10⁻¹²
Decamethylcyclopentasiloxane (B1670010) (D5)C₁₀H₃₀O₅Si₅(2.1 ± 0.1) × 10⁻¹²

Source: nih.govresearchgate.net

Direct photolysis, the breakdown of a chemical by direct absorption of light, is not considered a significant degradation pathway for this compound in the atmosphere. canada.cacanada.ca The molecule does not possess chromophores that absorb sunlight at environmentally relevant wavelengths.

However, photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO₂) has been investigated. One study on the photocatalytic decomposition of this compound (L3) in the gas phase on TiO₂ thin films showed that the compound could be degraded. researchgate.net The process led to the formation of hydroxylated silica (B1680970) on the catalyst's surface, which eventually resulted in a gradual loss of photocatalytic activity. researchgate.net

The atmospheric oxidation of this compound, initiated by reaction with hydroxyl radicals, leads to the formation of a variety of degradation products. The initial H-atom abstraction results in an alkyl radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). researchgate.net The subsequent fate of this peroxy radical determines the final degradation products.

Experimental studies have identified several types of oxidation products from volatile methyl siloxanes. Siloxanols, where a methyl group is replaced by a hydroxyl group, are commonly reported as major products. noaa.gov Formate esters have also been observed. researchgate.netnoaa.gov Other detected products include hydroperoxides and alcohols. noaa.gov

Research on cyclic volatile methyl siloxanes (cVMS) like D4 and D5 has shown that the identity and yield of their first-generation oxidation products remain relatively constant under different atmospheric conditions (i.e., varying fates of the peroxy radical). noaa.govnoaa.govresearchgate.netacs.org It is suggested that the first-generation oxidation products of cVMS are also long-lived in the atmosphere. noaa.govresearchgate.net While specific product studies for this compound are less detailed, the general degradation pathways are expected to be similar to other VMS.

Modeling studies are crucial for assessing the potential of this compound to be transported over long distances in the atmosphere. Due to its relatively long atmospheric half-life, this compound and other VMS have a high potential for long-range transport. canada.caeuropa.eu

Multimedia fugacity models predict that a significant fraction of released VMS will become airborne and can travel substantial distances, with characteristic travel distances (the distance at which the concentration has dropped to about 37% of its initial value) estimated to be in the range of 1,440 to 5,850 km. researchgate.net However, despite this long-range transport potential, models also suggest that VMS have a low potential for deposition into surface media (water and soil) in remote regions. researchgate.nettandfonline.com This is a key difference compared to classic persistent organic pollutants (POPs). tandfonline.com

The combination of high volatility and a multi-day atmospheric half-life means that VMS, including this compound, can be distributed on a hemispheric scale. acs.org

Identification and Analysis of Atmospheric Degradation Products

Aquatic and Sediment Fate Pathways

Once in the aquatic environment, the fate of this compound is primarily determined by hydrolysis.

Hydrolysis is a key degradation process for this compound in water. The rate of hydrolysis is dependent on pH and temperature. su.se Studies on similar siloxanes, like octamethylcyclotetrasiloxane (D4), show that the hydrolysis rate is at a minimum around a neutral pH of 7 and increases under both acidic and alkaline conditions. su.se

For this compound (L3), a hydrolysis half-life of 13.7 days was measured at pH 7 and 25°C under standard OECD 111 test conditions. europa.eu In a modified study with a co-solvent, the half-life was observed to be 8.6 days under the same conditions. europa.eu Another study reported hydrolysis half-lives for L3 at 25°C of 5.09 hours at pH 5, 329 hours (approximately 13.7 days) at pH 7, and 9.76 hours at pH 9. europa.eu

The hydrolysis of this compound involves the cleavage of the siloxane (Si-O-Si) bonds. This process ultimately leads to the formation of smaller, more water-soluble silanols. The final hydrolysis product is expected to be dimethylsilanediol (B41321), which may undergo further degradation. canada.cacanada.casu.se

Table 2: Hydrolysis Half-life of this compound (L3) at 25°C

pHHalf-life
55.09 hours
7329 hours (~13.7 days)
99.76 hours

Source: europa.eu

Due to its high volatility, volatilization from water can be a significant removal mechanism, competing with hydrolysis. service.gov.uk However, its tendency to adsorb to organic matter in sediment can reduce the rate of both volatilization and hydrolysis. su.se

Biodegradation Kinetics in Water and Sediment Systems

The persistence of this compound in aquatic environments is a tale of two distinct compartments: water and sediment. In the water column, hydrolysis is a significant degradation pathway. canada.ca The half-life of this compound in water can range from a mere 0.12 to 60.9 days, largely dependent on factors like pH and temperature. canada.ca However, laboratory studies suggest that it has a low potential for microbial biodegradation in aquatic systems. canada.ca

Once partitioned to sediment, the degradation of this compound slows considerably. While specific degradation data for this compound in sediment is limited, data from analogous compounds like octamethylcyclotetrasiloxane (D4) suggests that the half-life in sediment can be significantly longer than in water. canada.cacanada.ca For D4, estimated degradation half-lives in sediment under realistic Canadian conditions range from 49 to 588 days. canada.cacanada.ca This indicates a potential for this compound to persist in the sediment compartment. canada.cacanada.ca The primary abiotic degradation process in both water and soil is hydrolysis, which is notably accelerated by the presence of clay minerals in soil. researchgate.net The ultimate breakdown product of this hydrolysis is dimethylsilanediol. researchgate.net

Adsorption and Desorption Dynamics on Environmental Matrices

Due to its hydrophobic nature and a high octanol-water partition coefficient (log Kow of approximately 6.60), this compound exhibits a strong tendency to adsorb to particulate matter, including suspended solids in the water column and organic matter in soil and sediment. canada.canih.gov This strong adsorption affinity limits its mobility in the aqueous phase and facilitates its transfer to the sediment bed. mountainscholar.org

Studies on the closely related compound, octamethylcyclotetrasiloxane (D4), have shown a mean log Koc (organic carbon-normalized partition coefficient) of 4.22, indicating a high potential for adsorption to soil and sediment. canada.caservice.gov.uk This strong binding to environmental matrices can reduce the availability of this compound for biodegradation and other degradation processes, contributing to its persistence in these compartments. mountainscholar.orgresearchgate.net The adsorption process is a key factor in the distribution of siloxanes in the environment, often leading to their accumulation in sludge during wastewater treatment. researchgate.netmountainscholar.org

Volatilization from Aquatic Systems: Rates and Influencing Factors

Volatilization is a primary and rapid removal mechanism for this compound from aquatic systems. service.gov.uk Its high vapor pressure and a significant Henry's Law constant (approximately 2.9×10^6 Pa·m³/mol) indicate a strong tendency to partition from water to air. canada.ca The estimated volatilization half-life from a model river is a mere 5 hours. nih.gov

Soil Environmental Processes

The fate of this compound in terrestrial environments is governed by a combination of degradation, adsorption, and mobility, all influenced by the specific properties of the soil.

Degradation in Soil Environments: Mechanisms and Persistence

In soil, the primary degradation mechanism for this compound is abiotic hydrolysis, which is significantly catalyzed by the presence of clay minerals. researchgate.net This process leads to the formation of dimethylsilanediol. researchgate.net The degradation half-life in soil has been estimated to range from 1.5 to 120 days. canada.ca This suggests that this compound is not considered persistent in soil environments. canada.ca

Soil Adsorption and Mobility Characteristics

Consistent with its behavior in aquatic systems, this compound exhibits strong adsorption to soil particles, primarily due to its high hydrophobicity and affinity for organic carbon. nih.gov Adsorption studies on the similar compound D4 have yielded log Koc values ranging from 4.17 to 4.27, which classifies it as immobile in soil. nih.gov This strong adsorption significantly restricts its mobility within the soil profile, minimizing the potential for leaching into groundwater.

Environmental Distribution and Compartmental Modeling

Fugacity models, such as the Level III Equilibrium Criterion (EQC) model, are used to predict the environmental distribution of chemicals. canada.ca For this compound, these models indicate that upon release, it will partition into various environmental compartments depending on the medium of release. canada.ca

If released to air, it is expected to remain predominantly in the atmosphere until it undergoes degradation. canada.ca When released into water, a significant portion is predicted to volatilize into the air, while the remainder will adsorb to suspended solids and partition to sediment. su.se Releases to soil are likely to result in the compound remaining in the soil due to strong adsorption, with some volatilization to the atmosphere. canada.ca

Monitoring data has shown the presence of this compound in various environmental media, including air and wastewater treatment plant influents and effluents, though often at low levels. canada.ca Its detection in these compartments underscores the importance of understanding its distribution and fate to assess potential environmental exposures.

Fugacity-Based Environmental Distribution Models

Fugacity-based models are mathematical tools used to predict the environmental distribution of chemicals. These models use the concept of fugacity, or "escaping tendency," to describe how a substance partitions between different environmental compartments such as air, water, soil, and sediment. nilu.com For volatile methylsiloxanes (VMS) like this compound (L3), these models are essential for understanding their environmental fate due to their unique physicochemical properties. silicones.euglobalsilicones.org

Volatile methylsiloxanes exhibit a distinct combination of properties, including high octanol-water partition coefficients (log KOW), low water solubility, high vapor pressure, and high Henry's Law constants. silicones.eu This results in partitioning behaviors that differ significantly from traditional persistent organic pollutants (POPs). globalsilicones.orgnih.gov Specifically, their high air-water partition coefficients (KAW) indicate a strong preference for the air compartment relative to water. globalsilicones.orgnih.gov

Models like the Equilibrium Criterion (EQC) model are used to provide a picture of a chemical's likely fate in a standardized "unit world" environment. globalsilicones.org When applied to VMS, these models show that the medium of release is a critical factor in determining their ultimate environmental distribution. rsc.org For instance, a Level III fugacity model simulation for the related compound octamethylcyclotetrasiloxane (D4) shows that when released to air, nearly 100% of the mass remains in the air. When released to water, it partitions significantly into both the water (52.8%) and sediment (38.3%) compartments. su.se Given the similar physicochemical properties, this compound is expected to follow a similar distribution pattern. Its high Henry's Law constant suggests that volatilization from water and soil surfaces is a significant transport pathway. silicones.eu

The partitioning behavior is governed by key coefficients. The unique properties of VMS, such as high lipophilicity combined with high volatility, mean that applying criteria developed for classic organic chemicals may not be appropriate. globalsilicones.orgnih.gov

Table 1: Partitioning Properties of this compound (L3) and Related Siloxanes This table presents key physicochemical properties that determine the environmental partitioning of L3 and are used as inputs for fugacity models. Data for related compounds are included for context.

CompoundLog KOWLog KAWLog KOAWater SolubilityVapor PressureHenry's Law ConstantReference(s)
This compound (L3) 6.79> 2.42.71 - 5.86LowHighHigh silicones.eunih.govoup.com
Decamethyltetrasiloxane (L4)8.23> 2.42.71 - 5.86LowHighHigh nih.govoup.com
Dodecamethylpentasiloxane (L5)9.41> 2.42.71 - 5.86LowHighHigh nih.govoup.com
Octamethylcyclotetrasiloxane (D4)6.98> 2.42.71 - 5.865.6 µg/L132-173 Pa1,220,000 Pa·m³/mol nih.govsu.secanada.caresearchgate.net

Kinetic Modeling of Environmental Transformation Processes

Kinetic modeling is used to estimate the rate at which a chemical transforms in the environment, which determines its persistence. For this compound (L3), transformation occurs through several key processes, including atmospheric oxidation, hydrolysis, and degradation in soil and biota.

Atmospheric Oxidation: In the atmosphere, the primary degradation pathway for L3 is oxidation by hydroxyl (OH) radicals. nih.govnih.gov Kinetic studies have determined the rate constants for this reaction, which allows for the calculation of its atmospheric lifetime. The reaction with chlorine (Cl) atoms can also contribute to its degradation, particularly in coastal or urban areas. nih.gov

Table 2: Atmospheric Oxidation Kinetic Data for this compound (L3) This table provides the experimentally determined rate constants for the reaction of L3 with key atmospheric oxidants.

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Half-Life (Calculated)Temperature (K)Reference(s)
OH Radical(1.7 ± 0.1) × 10⁻¹²~7.6 days297 ± 3 nih.gov
Cl Atom(1.85 ± 0.05) × 10⁻¹⁰-297 ± 3 nih.gov
Calculated assuming a 24-hour average OH concentration of 1.2 × 10⁶ molecules cm⁻³.

Hydrolysis and Degradation in Soil and Sediment: The stability of L3 in aquatic and terrestrial environments is influenced by hydrolysis and soil-mediated degradation. The hydrolysis half-life for L3 at neutral pH is on the order of days. europa.eu In soil, degradation rates are highly dependent on moisture content, with faster degradation occurring in drier conditions. In open systems with high moisture, volatilization often becomes the dominant removal process over degradation. europa.eu Degradation products in soil include dimethylsilanediol, trimethylsilanol, and 1,1,1,3,3-pentamethyldisiloxanol. europa.eu While specific kinetic data for L3 in sediment is limited, studies on similar siloxanes suggest that degradation in sediment is generally much slower than in water or soil. canada.ca

Table 3: Degradation Kinetics of this compound (L3) in Water and Soil This table summarizes the reported half-lives for L3 under various environmental conditions.

MediumConditionHalf-LifeDegradation/Removal ProcessReference(s)
WaterpH 7, 25°C13.7 daysHydrolysis europa.eu
Soil (Michigan Londo)32% Relative Humidity, 22.5°C (Closed)1.48 daysDegradation europa.eu
Soil (Michigan Londo)100% Relative Humidity, 22.5°C (Closed)119.5 daysDegradation europa.eu
Soil (UK Loamy Silt)32% Relative Humidity, 22.5°C (Closed)0.26 daysDegradation europa.eu
Soil (Michigan Londo)100% Relative Humidity, 22.5°C (Open)< 1 dayVolatilization europa.eu

Biotransformation: this compound can be taken up and metabolized by aquatic organisms. Kinetic modeling of bioaccumulation in rainbow trout has provided rates for its biotransformation. This metabolic process can significantly reduce the potential for biomagnification compared to non-metabolizable compounds with similar hydrophobicity. oup.comnih.gov

Table 4: Biotransformation Kinetic Data for this compound (L3) in Biota This table presents kinetic data from a study on rainbow trout.

ParameterValueUnitsOrganismReference(s)
Dietary Uptake Efficiency15 (± 3.3% SE)%Rainbow Trout oup.comnih.gov
Somatic Biotransformation Rate Constant0.024 (± 0.003 SE)day⁻¹Rainbow Trout oup.comnih.gov
Lipid-Normalized Biomagnification Factor0.24 (± 0.02 SE)kg-lipid kg-lipid⁻¹Rainbow Trout oup.comnih.gov

Toxicological and Ecotoxicological Research on Organosiloxanes, with Specific Relevance to Linear Trisiloxanes

Ecotoxicological Assessment in Environmental Receptors

The ecotoxicological profile of octamethyltrisiloxane (B120667) (L3) has been evaluated in various environmental compartments, focusing on its potential effects on aquatic and sediment-dwelling organisms.

Aquatic Organism Toxicity Studies: Acute and Chronic Effects

This compound has demonstrated a low hazard potential to aquatic organisms. In prolonged exposure studies with aquatic species, no adverse effects were observed at concentrations up to the limit of its water solubility. canada.ca This low toxicity is a key consideration in its environmental risk assessment.

For the related compound octamethylcyclotetrasiloxane (B44751) (D4), aquatic toxicity has been more extensively studied. While some studies have shown long-term toxicity to sensitive pelagic organisms at concentrations below its water solubility, others, particularly those using open systems that allow for volatilization, have shown no effects. europa.euoup.com The lowest no-observed-effect concentration (NOEC) for D4 in both 14-day and 90-day tests with rainbow trout was 4.4 μg/L. oup.com

Sediment Organism Toxicity Investigations

In laboratory studies with the sediment-dwelling species Lumbriculus variegatus, conflicting results have been reported for this compound. canada.ca One study noted adverse effects, while another did not. canada.ca No adverse effects were seen in tests with two other sediment species. The lowest-observed-effect concentration (LOEC) from the positive Lumbriculus study was 1.6 mg/kg dry weight, a level substantially higher than concentrations typically measured or estimated in the environment. canada.ca

For D4, adverse effects in sediment-dwelling organisms were observed at concentrations above 44 mg/kg. canada.ca The predicted no-effect concentration (PNEC) for freshwater sediment has been established at 3 mg/kg sediment dry weight. europa.eu

Bioaccumulation and Biomagnification Research in Food Webs

Research into the bioaccumulation potential of this compound is critical for understanding its environmental fate and potential for transfer through food webs.

This compound has shown a significant capacity for bioconcentration in laboratory tests with fish. canada.ca A 42-day study in fathead minnows (Pimephales promelas) exposed to radiolabeled L3 resulted in steady-state bioconcentration factor (BCF) values of 7,730 and 5,030 L/kg wet weight at mean measured water concentrations of 0.021 and 0.0017 mg/L, respectively. oup.comcanada.ca The corresponding kinetic BCF values were 5,600 and 3,610 L/kg. oup.comcanada.ca

A more recent study investigating linear siloxanes in rainbow trout reported BCF values standardized to a 5% lipid content (BCF5%). For L3, the BCF5% was 3,085 L/kg in water with a dissolved organic carbon (DOC) content of 2.0 mg/L, and 2,787 L/kg in water with a DOC of 7.1 mg/L. oup.com These results highlight the influence of water quality parameters on BCF values for hydrophobic compounds. oup.com

Table 1: Bioconcentration Factors (BCF) for this compound (L3)

Despite its potential to bioconcentrate from water, this compound shows a low potential for biomagnification through the food web. The biomagnification factor (BMF), which measures the increase in concentration from diet to predator, is a key metric in this assessment.

An empirical BMF of less than 1 for this compound indicates that it is unlikely to transfer efficiently between trophic levels. canada.ca A dietary bioaccumulation study in juvenile rainbow trout determined a steady-state, wet-weight BMF of 0.11 and a lipid-normalized BMF of 0.38. oup.com A more recent study found the lipid-normalized BMF (BMFL) for L3 to be 0.24. oup.com Since these BMF values are less than 1, they suggest that L3 does not biomagnify in fish. oup.com

The low biomagnification potential is attributed to significant biotransformation. The dietary uptake efficiency for L3 in rainbow trout was found to be 15%, which is considerably lower than that of non-metabolizable reference chemicals with similar properties. oup.com This suggests substantial intestinal metabolism of L3. oup.com The somatic biotransformation rate constant for L3 was determined to be 0.024 per day. oup.com This metabolic activity effectively reduces the potential for L3 to accumulate and magnify in the food chain. oup.com

Table 2: Biomagnification and Biotransformation Parameters for this compound (L3) in Rainbow Trout

Intestinal and Somatic Biotransformation in Aquatic Organisms

Research into the bioaccumulation of linear siloxanes in aquatic organisms has revealed significant biotransformation processes occurring in both the intestine and the body (soma). A study investigating the bioaccumulation behavior of this compound (L3), decamethyltetrasiloxane (B1670013) (L4), and dodecamethylpentasiloxane (B120680) (L5) in rainbow trout demonstrated that the dietary uptake efficiency for L3 was 15%. nih.gov This efficiency was notably lower than that of nonmetabolizable reference chemicals with similar octanol-water partition coefficients, which strongly suggests that significant biotransformation of L3 occurs within the intestine. nih.gov

Somatic biotransformation, which occurs in the body tissues after absorption, was also quantified for L3. The somatic biotransformation rate constant for this compound in rainbow trout was determined to be 0.024 per day. nih.gov The combination of intestinal and somatic metabolic processes leads to a lipid-normalized biomagnification factor (BMF) for L3 of 0.24, indicating that the substance does not biomagnify in the aquatic food web. nih.gov

While research on linear trisiloxanes is specific, studies on cyclic siloxanes like octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (B1670010) (D5) in rainbow trout further underscore the critical role of biotransformation. These studies have shown high rates of intestinal metabolism, which significantly reduces the dietary uptake and subsequent biomagnification potential of these related compounds. nih.govacs.orgresearchgate.net This highlights that biotransformation, particularly in the intestine, is a key mechanism influencing the fate and bioaccumulation potential of organosiloxanes in fish. nih.govacs.org

Table 1: Biotransformation and Bioaccumulation Parameters for this compound (L3) in Rainbow Trout

Parameter Value Standard Error (SE) Unit
Dietary Uptake Efficiency 15 3.3 %
Somatic Biotransformation Rate Constant 0.024 0.003 day⁻¹
Lipid-Normalized Biomagnification Factor 0.24 0.02 kg-lipid kg-lipid⁻¹

Data sourced from a study on the bioaccumulation of linear siloxanes in fish. nih.gov

Terrestrial Ecosystem Impacts (e.g., soil organisms)

The impact of this compound on terrestrial ecosystems has been evaluated through standardized ecotoxicological testing on key soil organisms.

In a study conducted according to the Organisation for Economic Co-operation and Development (OECD) Test Guideline 216 for soil microorganism nitrogen transformation, this compound was shown to have low toxicity. The results indicated a 28-day No-Observed-Effect-Concentration (NOEC) of ≥100 mg/kg soil dry weight on the nitrogen formation rate. europa.eu The 28-day EC10 and EC50 values (the concentrations causing a 10% and 50% effect, respectively) were both determined to be greater than 100 mg/kg soil dry weight. europa.eu It was noted, however, that the substance is not stable in soil, and test organisms were likely exposed to concentrations lower than the nominal ones. europa.eu

Regarding soil invertebrates, information from a safety data sheet indicates that the product does not have any known adverse effects on the tested soil organisms. chempoint.com Specifically for earthworms (Eisenia fetida), a No-Observed-Effect-Concentration (NOEC) has been reported. chempoint.com While linear siloxanes have been detected in environmental soil samples, research has often focused on concentration levels rather than specific toxicological effects. up.pt

Table 2: Ecotoxicological Endpoints for this compound in Soil Organisms

Test Organism/Process Guideline Endpoint Value (mg/kg soil dry weight)
Soil Microorganisms (Nitrogen Transformation) OECD TG 216 28-day NOEC ≥100
Soil Microorganisms (Nitrogen Transformation) OECD TG 216 28-day EC10 >100
Soil Microorganisms (Nitrogen Transformation) OECD TG 216 28-day EC50 >100
Earthworm (Eisenia fetida) Not Specified NOEC No adverse effects known chempoint.com

Data for soil microorganisms sourced from a registration dossier. europa.eu

Advanced Applications and Materials Science Innovations Incorporating Octamethyltrisiloxane

Polymer and Advanced Material Precursor Role

Octamethyltrisiloxane (B120667) serves as a fundamental building block in the synthesis of a wide array of silicone-based polymers and materials, prized for their unique and adaptable properties.

Precursor in Polydimethylsiloxane (B3030410) (PDMS) Synthesis

While octamethylcyclotetrasiloxane (B44751) (D4) is a more common monomer for producing polydimethylsiloxane (PDMS), the synthesis of PDMS can also be achieved through other precursors like dichlorodimethylsilane (B41323) (DCMS). researchgate.netmdpi.comwu.ac.th The hydrolysis of DCMS yields cyclic siloxanes, including hexamethylcyclotrisiloxane (B157284) (D3), which is a related cyclic compound to this compound. mdpi.com PDMS is a widely utilized silicone polymer with applications ranging from medical devices to electronics. atamanchemicals.comcanada.cacanada.ca The synthesis of PDMS often involves ring-opening polymerization, where a monomer like D4 is reacted with a chain terminator, such as hexamethyldisiloxane (B120664), in the presence of a catalyst. researchgate.net The resulting PDMS can be formulated to have varying viscosities and mechanical properties, making it suitable for diverse applications, including as a vitreous substitute in ophthalmology. researchgate.netmdpi.comwu.ac.th

PropertyValue Range
Viscosity0.57 - 9.36 Pa·s
Refractive Index1.3989 - 1.4048
Surface Tension19 - 23 mN/m
This table showcases the typical property ranges of Polydimethylsiloxane (PDMS) synthesized for biomedical applications. wu.ac.th

Development of Silicone-Based Copolymers and Specialty Elastomers

This compound and its derivatives are instrumental in creating silicone-based copolymers and specialty elastomers with tailored properties. These materials often exhibit enhanced thermal stability, chemical resistance, and unique mechanical characteristics. sinosil.comresearchgate.net For instance, the incorporation of phenyl groups into the siloxane backbone can improve the mechanical and electrical properties of elastomers. researchgate.net The synthesis of silicone copolymers can be optimized by adjusting reaction parameters such as temperature and catalyst amount to achieve desired yields and performance characteristics. nih.gov These specialty elastomers find use in demanding applications, including haptic technologies, robotics, and smart electronics. researchgate.net

Surface Science and Interface Modification

The unique surface activity of this compound makes it a valuable tool for modifying the interfaces of various materials, leading to enhanced performance and new functionalities.

Engineering of Hydrophobic Surfaces and Coatings

This compound and related siloxanes are effectively used to create hydrophobic surfaces and coatings. solubilityofthings.comntu.edu.sg These materials are water-repellent, a property that is highly desirable in numerous applications, from self-cleaning surfaces to moisture-resistant textiles. atamanchemicals.commit.edu The creation of superhydrophobic surfaces, which exhibit extremely high water contact angles, can be achieved by combining the low surface energy of siloxanes with micro- and nanostructured surfaces. scirp.org Research has shown that solvents like this compound can be used to create homogeneous hydrophobic coatings on substrates such as cotton. ntu.edu.sg These coatings can be durable and retain their hydrophobicity even after washing. ntu.edu.sg

Coating MethodSubstrateResulting Property
Sol-gel processCottonHomogeneous hydrophobic coating
Spin coatingVariousUltra-thin polymer films with modulated self-assembly
Layer-by-layer depositionVariousMultilayered films with controlled thickness and chemistry
This table outlines various methods used to create functional surfaces, some of which can employ siloxane-based materials for hydrophobicity. ntu.edu.sgscirp.orgrsc.org

Role in Enhancing Chemical Resistance of Materials

The chemical stability of the siloxane bond contributes to the enhanced chemical resistance of materials treated or formulated with this compound. solubilityofthings.comcymitquimica.com Coatings containing siloxanes can protect underlying materials from degradation by various chemicals. Fluorosilicone fluids, a class of silicones, exhibit excellent resistance to non-polar solvents, fuels, oils, and both acidic and alkaline chemicals. sinosil.com This makes them suitable for use in harsh chemical environments.

Control of Nanostructure Morphology and Self-Assembly

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are fundamental to creating advanced materials with controlled nanostructures. numberanalytics.commsleelab.org Siloxane-containing block copolymers have the ability to self-assemble into various morphologies, such as micelles and vesicles. researchgate.net This process can be influenced by factors like the relative volume fractions of the different polymer blocks. msleelab.org Polymerization-induced self-assembly (PISA) is a powerful technique that combines polymer synthesis and self-assembly to create well-defined block copolymer nano-objects. researchgate.net By controlling these self-assembly processes, it is possible to tailor the morphology and properties of the resulting nanostructured materials for specific applications. solubilityofthings.comrsc.org

Specialized Industrial and Scientific Applications

This compound, a linear siloxane, possesses a unique combination of chemical and physical properties that make it a valuable component in a variety of specialized industrial and scientific applications. Its low surface tension, high volatility, and thermal stability are key attributes that drive its use in advanced materials and processes.

High-Performance Adhesives and Sealants Formulations

In the broader context of silicone-based materials, polydimethylsiloxane (PDMS) polymers, for which this compound can be a precursor, are engineered into high-performance composites. nih.govresearchgate.net These composites often incorporate fillers like fumed silica (B1680970) to significantly improve mechanical properties such as tensile and tear strength, making them suitable for demanding applications in industries like automotive, aerospace, and construction. researchgate.net The inherent chemical inertness and long-term durability of cross-linked silicone polymers contribute to their reliability in these sectors. researchgate.net

The use of trisiloxane as a wetting and dispersant agent is crucial in the production of adhesives and sealants, as it helps to improve their flow and adhesion properties. atamankimya.com This is particularly important for achieving strong bonds on a variety of materials. researchgate.net

Lubricant and Foam Suppressant Chemistry

This compound serves as a key ingredient in the formulation of specialized lubricants and as a foam suppressant. drugfuture.comatamanchemicals.com Its utility as a base for silicone oils and fluids is notable, particularly for applications that require stable performance across a wide range of temperatures. drugfuture.com The compound's inertness towards most chemical reagents and rubber makes it a reliable lubricant in various mechanical systems. drugfuture.com

As a foam suppressant, this compound is effective in petroleum lubricating oils. drugfuture.comchemicalbook.in Its low surface tension allows it to spread rapidly over the surface of a foaming liquid, disrupting the stability of the foam bubbles and causing them to collapse. chemicalbook.in This property is highly valued in industrial processes where excessive foaming can impede efficiency, such as in the manufacturing of paints, coatings, and detergents. chemicalbook.in

The chemical structure of this compound, with its flexible siloxane backbone, contributes to its lubricant properties by reducing friction between moving parts. chemicalbook.in This not only ensures smoother operation of machinery but also helps in preventing corrosion. chemicalbook.in

Excipient Functionality in Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic industries, this compound, often referred to as dimethicone, functions as a critical excipient. nih.govgoogle.com Excipients are inactive substances that serve as a vehicle or medium for an active ingredient. This compound's properties, such as its smooth feel and ability to spread easily, make it a desirable component in a wide array of personal care products. chemicalbook.ingoogle.com

It is commonly found in moisturizers, lotions, sunscreens, and serums where it forms a protective barrier on the skin to lock in moisture and reduce water loss. chemicalbook.in In hair care products like shampoos, conditioners, and serums, it helps to smooth the hair, reduce frizz, and provide a non-greasy shine. chemicalbook.in The compound also acts as an antistatic agent, reducing flyaways. chemicalbook.in In color cosmetics such as foundations, primers, and lipsticks, it contributes to a silky finish and enhances spreadability. chemicalbook.in

From a pharmaceutical standpoint, this compound is used in transdermal preparations. personalcareinsights.com It can be used to coat the particles of an active ingredient, which are then dispersed in a gel or cream base. personalcareinsights.com This application leverages its high volatility and ability to form smooth, stable layers on the skin, potentially aiding in the delivery of the active pharmaceutical ingredient. chemicalbook.inpersonalcareinsights.com Furthermore, studies have shown its ability to maintain the conformational stability of certain proteins, such as bovine serum albumin. chemicalbook.ingoogle.com

Recently, the European Chemicals Agency (ECHA) has added this compound to its list of substances of very high concern due to it being "very persistent and very bioaccumulative". psu.edu This designation means the chemical persists in the environment and can accumulate in living organisms. psu.edu

Siloxane-Based Thin Film Fabrication through Chemical Vapor Deposition (CVD)

This compound is a precursor material in the fabrication of siloxane-based thin films using Chemical Vapor Deposition (CVD) techniques. researchgate.netinesc-mn.pt CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. muni.cz This method is valued for its ability to produce high-purity, uniform, and conformal coatings over complex shapes. muni.cz

In the context of microelectronics, organosilicon thin films are of significant interest for their potential use as low-dielectric-constant (low-k) interlayer dielectrics. researchgate.netinesc-mn.pt These materials are crucial for reducing signal delay and power consumption in advanced semiconductor devices. Techniques like hot-filament CVD (HFCVD) and plasma-enhanced CVD (PECVD) utilize organosilicon precursors to deposit these films. researchgate.netrepec.org

Research into HFCVD using cyclic siloxane precursors like hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4) has shown that filament temperature can control the film's structure. researchgate.net These studies provide insights into the reaction pathways that lead to the incorporation of cyclic and linear siloxane structures into the film. researchgate.net In contrast to plasma-deposited films, HFCVD films exhibit cross-linking primarily through silicon-silicon bonds. researchgate.net

The table below summarizes key parameters from a study on HFCVD of organosilicon films.

ParameterValue
PrecursorsHexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4)
Filament MaterialTantalum Wire
Filament Temperature800 - 1200°C
Substrate Temperature< 60°C
Reactor Pressure300 mTorr
Deposition Rate>1 µm/min
Data from a study on HFCVD of organosilicon thin films. researchgate.net

Working Fluids in Organic Rankine Cycles (ORC) and Energy Conversion Systems

This compound (often abbreviated as MDM) is a significant working fluid in Organic Rankine Cycle (ORC) systems, particularly for medium to high-temperature applications. repec.orgdergipark.org.tr ORC technology is utilized for converting heat from various sources, such as biomass combustion, geothermal energy, and industrial waste heat, into electricity. tum.demdpi.com

The choice of working fluid is critical to the efficiency and performance of an ORC system. tum.de Siloxanes like this compound are favored due to their high thermal stability, low toxicity, and non-flammability. mdpi.com They possess strong Si-O and Si-C bonds, which contribute to their stability at elevated temperatures. repec.org However, research indicates that the thermal stability of this compound can be a limiting factor in some practical applications. repec.org

Studies have been conducted to enhance the thermal stability of siloxane-based working fluids. One approach involves modifying the this compound molecule through intermediate methyl substitutions. repec.org For instance, trimethylsiloxyalkyl substitutions have been shown to increase the apparent activation energy for decomposition by approximately 47.9 kJ mol⁻¹. repec.org A modified compound, MDM_OSi(CH3)3, demonstrated stability at 350°C, which is nearly 100°C higher than that of pure this compound. repec.org

The thermodynamic performance of these modified fluids is also a key consideration. The net power output and thermal efficiency of MDM_OSi(CH3)3 in a regenerative ORC were found to be similar to that of unmodified this compound, making it a promising candidate for medium-high temperature ORC systems. repec.org

Long-term operation of ORC plants using this compound has shown that the working fluid can degrade over time into fractions with lower and higher boiling points. This has led to the development of fluid recycling and management systems to recover the used working fluid, which can significantly reduce operating costs.

The table below presents data on the decomposition of this compound (MDM) from a long-term study of an ORC plant.

ParameterObservation
Working FluidThis compound (MDM)
Plant Age6 to 12 years
Degradation ProductsFractions of siloxanes with lower and higher boiling points
Recycling PotentialRecovered MDM can be achieved at a significantly lower cost than new fluid
Data from a study on working fluid stability in large-scale ORC units.

Regulatory Science and Risk Assessment Frameworks for Organosiloxanes

Methodologies for Persistence, Bioaccumulation, and Toxicity (PBT) Assessment

The assessment of whether a substance is Persistent, Bioaccumulative, and Toxic (PBT) is a cornerstone of chemical regulation in many jurisdictions, including the European Union under REACH. croneri.co.ukrivm.nl Substances that meet the criteria for all three properties are identified as PBT substances, while those meeting the criteria for being very Persistent and very Bioaccumulative are classified as vPvB substances. croneri.co.ukchemsafetypro.com These classifications trigger further risk assessment and potential regulatory action to minimize long-term environmental and health risks. croneri.co.uk

The criteria for PBT/vPvB assessment are explicitly defined in regulations like REACH Annex XIII. rivm.nlchemsafetypro.com

Table 1: PBT/vPvB Screening Criteria under EU REACH

Property PBT Criterion vPvB Criterion
Persistence (P) Half-life > 40d (freshwater) or > 60d (marine water) or > 120d (freshwater sediment) or > 180d (marine sediment) or > 120d (soil) Half-life > 60d (fresh/marine water) or > 180d (fresh/marine sediment or soil)
Bioaccumulation (B) Bioconcentration Factor (BCF) > 2,000 L/kg Bioconcentration Factor (BCF) > 5,000 L/kg
Toxicity (T) Chronic No-Observed-Effect-Concentration (NOEC) < 0.01 mg/L for marine or freshwater organisms; or Carcinogenic (Cat 1A/1B), Mutagenic (Cat 1A/1B), or Toxic for Reproduction (Cat 1A/1B/2); or other evidence of chronic toxicity (e.g., STOT RE 1 or 2). Not Applicable

Source: croneri.co.ukchemsafetypro.com

Octamethyltrisiloxane (B120667) (also known as L3 or MDM) has undergone PBT assessment in various regions. In Canada, it was identified as a high priority for assessment as it was determined to meet the criteria for persistence, bioaccumulation potential, and inherent toxicity to aquatic organisms. canada.ca On March 19, 2024, the European Chemicals Agency (ECHA) added this compound to its PBT Assessment List. yordasgroup.com

Persistence: Studies have indicated that this compound has a low potential for microbial biodegradation. canada.ca However, there is evidence of active abiotic degradation in soil and water, which complicates a simple persistence classification based solely on biodegradation data. canada.ca

Bioaccumulation: The substance has a high measured octanol-water partition coefficient (log Kow) of 6.6, suggesting a potential for bioaccumulation. oecd.org Laboratory tests have confirmed a significant bioconcentration capacity in fish. canada.ca However, a measured biomagnification factor (BMF) of less than 1 suggests it is unlikely to biomagnify in the studied food web. canada.ca

Toxicity: this compound has demonstrated low hazard potential in aquatic species, with prolonged exposures at concentrations up to its water solubility limit causing no adverse effects. canada.ca While one study on the sediment species Lumbriculus variegatus reported adverse effects, other studies on the same and different sediment species did not. canada.ca

Integration of New Approach Methodologies (NAMs) in Chemical Safety Evaluation

New Approach Methodologies (NAMs) are increasingly integrated into chemical safety evaluations to reduce reliance on animal testing and to more efficiently screen substances. These methods include in vitro assays, high-throughput screening, and computational approaches like (Quantitative) Structure-Activity Relationship ([Q]SAR) models and physiologically based pharmacokinetic (PBPK) modeling. mistrasafechem.se

For organosiloxanes, standard predictive models like the US EPA's EPISuite have limitations as they have not been validated for organosilicon structures, leading to uncertainty in calculated values. oecd.org This necessitates the development and use of more specialized approaches. In the Canadian assessment of linear siloxanes, a read-across approach using data from analogues was employed to inform the ecological and human health assessments. canada.ca For instance, data from this compound (L2 in that context) were used to inform the assessment of other linear siloxanes like L4 and L5. canada.ca

For cyclic siloxanes like D4 and D5, which are structurally related to this compound, PBPK models have been developed to understand their kinetic features and improve risk assessments. europa.eu These models can simulate the absorption, distribution, metabolism, and excretion of the substances, providing a more realistic picture of internal exposure compared to traditional methods. europa.eu The development of such in silico tools is crucial for extending assessments to include factors like potentially hazardous transformation products, thereby minimizing the risk of regrettable substitutions. mistrasafechem.se

Environmental Risk Assessment Paradigms and Modeling for Organosiloxanes

Environmental risk assessment for organosiloxanes follows the standard paradigm of comparing exposure concentrations with effect concentrations to characterize risk. service.gov.uk This process involves understanding the substance's sources, environmental fate and transport, and its potential to cause adverse effects. oup.comcdc.gov

Due to the unique physicochemical properties of organosiloxanes—such as the high volatility and low water solubility of this compound—specialized modeling is essential. su.se Multimedia chemical fate models are used to predict the distribution and transport of these substances in the global environment. researchgate.net These models have shown that for volatile methylsiloxanes (VMS), the primary pathway of environmental entry is emission to the atmosphere, followed by atmospheric transport and degradation. researchgate.net

The Canadian screening assessment for this compound provides an example of this paradigm in action. canada.ca

Exposure Assessment: The assessment considered both empirical monitoring data and modeling. It found that despite its uses, measured environmental concentrations of this compound in surface water, soil, and sediment were very low, often below detection limits even near potential sources of release. canada.ca

Effects Assessment: Laboratory data indicated a low hazard potential for aquatic and sediment organisms. canada.ca

Risk Characterization: By comparing the low predicted and measured exposure levels with the low hazard potential, the assessment concluded that this compound is unlikely to be causing ecological harm. canada.cacanada.ca

This approach, integrating real-world monitoring data with fate and transport modeling, is critical for substances like organosiloxanes where properties like high volatility can lead to low concentrations in water and sediment despite continuous release. oup.com

Global Regulatory Initiatives and Scientific Justifications (e.g., Stockholm Convention)

Regulatory bodies worldwide have evaluated this compound and other organosiloxanes, leading to varied outcomes based on different risk assessment interpretations.

European Union: In the EU, this compound is registered under REACH at a volume of ≥ 1,000 to < 10,000 tonnes per year. europa.eu It is classified as a flammable liquid (H226). europa.eu In March 2024, it was added to ECHA's PBT Assessment List. yordasgroup.com More recently, in December 2024, it was announced that this compound would be added to the REACH Candidate List of Substances of Very High Concern (SVHCs) in January 2025 due to its classification as a very persistent and very bioaccumulative (vPvB) substance. useforesight.io This follows the path of related cyclic siloxanes (D4, D5, and D6), which were previously identified as SVHCs for their PBT and vPvB properties and are now subject to significant restrictions. h2compliance.comecomundo.eu

Canada: A 2009 screening assessment concluded that this compound did not meet the criteria for being considered "toxic" under the Canadian Environmental Protection Act, as it was determined to have a low likelihood of causing ecological or human health harm at current exposure levels. canada.cacanada.ca

Australia: A 2018 assessment concluded that the chemical is unlikely to pose a risk to the public, primarily because its main use is as an intermediate in industrial processes, limiting consumer exposure. industrialchemicals.gov.au

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect health and the environment from chemicals that are persistent, bioaccumulate, and are toxic. croneri.co.uksfu.ca While PBT/vPvB criteria under REACH and POP criteria under the Stockholm Convention overlap, the latter also includes the potential for long-range environmental transport as a key criterion. chemsafetypro.comoas.org The EU has proposed listing the cyclic siloxanes D4, D5, and D6 under the Stockholm Convention. europa.eunih.govpersonalcareinsights.com Although this compound is not currently proposed, the action on related siloxanes highlights the increasing global scrutiny of this class of chemicals based on their environmental properties. researchgate.net

Table 2: Regulatory Status of this compound

Jurisdiction Status/Action Justification/Comment
European Union (REACH) To be added to Candidate List of SVHCs (Jan 2025). useforesight.io On PBT Assessment List. yordasgroup.com Classified as a very persistent and very bioaccumulative (vPvB) substance. useforesight.io
Canada (CEPA) Concluded not to be "toxic" to the environment or human health at current exposure levels. canada.cacanada.ca Low likelihood of causing ecological harm based on risk assessment. canada.ca
Australia (AICIS) Unlikely to pose a risk to the public. industrialchemicals.gov.au Primarily used as an intermediate, limiting public exposure. industrialchemicals.gov.au

| Stockholm Convention | Not currently proposed. | Related cyclic siloxanes (D4, D5, D6) have been proposed by the EU for listing as POPs. europa.eupersonalcareinsights.com |

Hazard Identification and Risk Characterization Strategies

Hazard identification for this compound involves evaluating the available toxicological data from animal studies and other test systems. Risk characterization then combines this hazard profile with exposure information to estimate the likelihood of adverse effects occurring in human populations or the environment. industrialchemicals.gov.au

Hazard Identification:

Acute Toxicity: this compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure, with high LD50 and LC50 values reported in rat studies. oecd.orgindustrialchemicals.gov.au

Irritation and Sensitization: The substance is not considered to be a skin irritant and was not a sensitizer (B1316253) in a human patch test. oecd.orgindustrialchemicals.gov.au Direct eye contact may cause transient discomfort. scbt.com

Repeated-Dose Toxicity: In repeated-dose studies, the primary effects observed are on the liver and kidneys. industrialchemicals.gov.au A 28-day oral study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg bw/day for males and 250 mg/kg bw/day for females, based on liver and kidney effects at higher doses. industrialchemicals.gov.au An inhalation study found increased serum cholesterol and kidney effects in males at all tested doses. industrialchemicals.gov.au

Reproductive/Developmental Toxicity: In a screening-level inhalation study, this compound was not likely to cause reproductive or developmental toxicity. oecd.org

Table 3: Summary of Toxicological Endpoints for this compound

Endpoint Result Species Reference
Acute Oral Toxicity (LD50) > 2000 mg/kg bw Rat oecd.orgindustrialchemicals.gov.au
Acute Dermal Toxicity (LD50) > 2000 mg/kg bw Rat oecd.org
Acute Inhalation Toxicity (LC50) > 22.6 mg/L (4-hr) Rat oecd.orgindustrialchemicals.gov.au
Skin Irritation Not irritating Rabbit oecd.org
Skin Sensitization Not a sensitizer Human oecd.org
Repeated Dose Oral Toxicity (28-day NOAEL) 25 mg/kg/day (male), 250 mg/kg/day (female) Rat industrialchemicals.gov.au

Risk Characterization: The risk characterization for this compound generally concludes a low level of concern for the public and the environment. This is based on a strategy that integrates its identified hazards with its use patterns and environmental fate. Both Australian and Canadian assessments highlight that while hazards are identified at certain dose levels in laboratory studies, the actual exposure to the public and in the environment is very low. canada.caindustrialchemicals.gov.au This is largely because the substance is primarily used as a chemical intermediate within industrial settings, and what is released to the environment is subject to rapid removal from water via volatilization. canada.caindustrialchemicals.gov.au

Regulatory Science for Nanopharmaceutical and Advanced Materials

The application of organosiloxanes in advanced materials and nanopharmaceuticals presents new challenges for regulatory science. This compound has been reported to have non-industrial use as an excipient in therapeutics. industrialchemicals.gov.au Should it or similar organosiloxanes be incorporated into nanotechnologies or advanced material formulations, established risk assessment frameworks would require adaptation.

Regulatory science in this domain must consider how the nano-formulation might alter the pharmacokinetic profile and potential hazards of the incorporated chemical. For a substance like this compound, key considerations would include:

Altered Bioavailability: Encapsulation in a nanoparticle could change the route and rate of absorption, potentially bypassing mechanisms that currently limit its uptake and leading to different internal distribution patterns.

Novel Exposure Pathways: The use in advanced materials could create new scenarios for human and environmental exposure not covered by current assessments, which are largely based on its use in cosmetics or as an industrial intermediate.

Interaction Effects: The interaction between the nanoparticle carrier and the organosiloxane molecule could potentially lead to novel toxicological effects not seen with the substance alone.

Current regulatory frameworks are evolving to address the unique properties of nanomaterials. However, specific guidance for organosiloxane-based nanopharmaceuticals is not yet well-established. Future regulatory science will need to integrate nanospecific toxicological and exposure models with the existing knowledge base for compounds like this compound to ensure a comprehensive safety evaluation of these next-generation products.

Future Directions in Octamethyltrisiloxane Research

Advancements in Sustainable Synthesis and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the synthesis of siloxanes is no exception. researchgate.net Future research in this area will likely focus on developing more sustainable and environmentally benign methods for producing octamethyltrisiloxane (B120667) and other linear siloxanes.

Key areas of advancement include:

Catalysis: The development of more efficient and selective catalysts is crucial for reducing energy consumption and waste generation in chemical processes. ijsetpub.com Research into novel catalysts, including biocatalysts like enzymes, could lead to more sustainable synthetic routes for siloxanes. ijsetpub.com

Renewable Feedstocks: Traditional chemical production often relies on finite fossil fuels. A significant goal of green chemistry is to shift towards the use of renewable resources, such as biomass, to produce chemicals. ijsetpub.com Investigating pathways to synthesize siloxane precursors from renewable feedstocks is a promising area of future research.

Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. researchgate.net Future synthetic methods for this compound will aim for higher atom economy, thereby minimizing waste. researchgate.net

Safer Solvents and Processes: The use of hazardous solvents is a major concern in traditional chemical synthesis. researchgate.net Research into safer, more environmentally friendly solvents and reaction conditions, such as solvent-free or aqueous-phase reactions, will be a priority. ijnc.ir

Refined Understanding of Environmental Degradation Pathways and Metabolites

While some information exists on the environmental fate of siloxanes, a more detailed understanding of the degradation of this compound is needed. Future research will focus on elucidating its degradation pathways and identifying its metabolites in various environmental compartments.

Current knowledge and future research directions include:

Hydrolysis and Biodegradation: this compound can undergo hydrolysis, and its final hydrolysis product, dimethylsilanediol (B41321), is expected to biodegrade slowly. canada.ca Laboratory studies have shown that octamethylcyclotetrasiloxane (B44751) (D4) can be biodegraded under anaerobic conditions. nih.gov Future studies should investigate the specific microorganisms and enzymatic processes involved in the degradation of linear siloxanes like L3.

Environmental Compartments: this compound is expected to be released into the air, wastewater, and soil. canada.ca Its high volatility suggests that volatilization from water is a significant removal mechanism. service.gov.uk However, its high octanol-water partition coefficient also indicates a tendency to adsorb to sediment. service.gov.uk More research is needed to understand its persistence and degradation in sediment. service.gov.uk

Metabolite Identification: The primary degradation product of polydimethylsiloxanes is dimethylsilanediol. nih.gov In fish, metabolites of cyclic siloxanes have been detected in the liver, digestive tract, and bile. eag.com Future research should aim to comprehensively identify the metabolites of this compound in various environmental and biological systems to fully assess their potential impact.

Comprehensive Mechanistic Toxicological Profiling in Diverse Biological Systems

Understanding the potential toxicological effects of this compound is crucial for assessing its risk to human health and the environment. Future research will move beyond standard toxicity testing to a more comprehensive, mechanistically-driven approach. nih.gov

Key areas for future toxicological research include:

Systems Toxicology: This approach integrates data from transcriptomics, proteomics, and metabolomics with conventional toxicology to provide a holistic view of how a chemical affects a biological system. nih.gov Applying systems toxicology to this compound will help to identify key pathways and molecular initiating events associated with any potential toxicity.

In Vitro and In Silico Models: The use of advanced in vitro models and computational (in silico) methods can help to predict potential toxicity and reduce the reliance on animal testing. manchester.ac.uk These models can be used to screen for potential endocrine activity and other adverse effects. nih.gov

Diverse Biological Systems: Much of the current toxicological data for siloxanes comes from studies on a limited number of species. Future research should include a wider range of organisms representing different trophic levels and environmental niches to better understand the potential ecological risks. This includes studies on sediment-dwelling organisms, given the potential for this compound to accumulate in sediment. canada.caservice.gov.uk

Innovative Applications in Emerging Technologies and Materials

The unique properties of this compound, such as its low surface tension, high compressibility, and good thermal stability, have led to its use in a variety of applications. Future research will explore innovative applications in emerging fields.

Potential areas for new applications include:

Advanced Materials: The development of new materials with tailored properties is a rapidly growing field. researchgate.net The incorporation of this compound into polymers and composites could lead to materials with enhanced flexibility, thermal stability, or surface properties. researchgate.netresearchgate.net

Emerging Technologies: Fields like flexible electronics, soft robotics, and advanced coatings could benefit from the unique properties of siloxanes. researchgate.netacs.org Research into how this compound can be used to create novel functional materials for these technologies is a promising avenue.

Sustainable Technologies: Green technologies, such as those for environmental remediation or energy efficiency, may also present new opportunities for the application of siloxanes. For example, their use in creating superhydrophobic surfaces could have applications in water purification or condensation processes. acs.org The use of artificial intelligence and machine learning can also help in designing new molecules and materials for various applications. unicri.org

Harmonization of Global Regulatory Science for Linear Siloxanes

The regulation of chemicals varies significantly across different countries and regions. For linear siloxanes like this compound, this can create challenges for industry and regulators alike. nih.gov Harmonizing the scientific basis for regulation is a key goal for the future.

Efforts towards harmonization will likely involve:

International Collaboration: Increased collaboration between regulatory agencies, industry, and academia across the globe is essential. manchester.ac.uknih.gov This includes sharing data and expertise to build a common understanding of the risks and benefits of linear siloxanes.

Standardized Testing and Assessment Methods: The development and adoption of internationally recognized standards for testing and risk assessment will help to ensure consistency and comparability of data across different jurisdictions. ecetoc.org

Integrated Regulatory Frameworks: The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is an example of a comprehensive framework for chemical management. silicones.eu Future efforts may focus on developing more globally integrated approaches to the regulation of siloxanes, taking into account their entire lifecycle. silicones.eu

Q & A

Q. What are the key physicochemical properties of octamethyltrisiloxane, and how are they experimentally determined?

this compound (CAS 107-51-7) is characterized by its low viscosity, volatility, and thermal stability. Key properties include vapor pressure (3.34 mmHg), molecular weight (236.53 g/mol), and environmental persistence. Measurement techniques involve gas chromatography-mass spectrometry (GC-MS) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and nuclear magnetic resonance (NMR) for structural validation . Environmental fate parameters (e.g., biodegradability) are modeled using tools like EPI Suite, validated against experimental data from EPA databases .

Q. How is this compound utilized in microfluidic device fabrication?

Its optical clarity, inertness, and tunable rheology make it ideal for microfluidics. Methods include soft lithography using polydimethylsiloxane (PDMS) molds, where hydroxyl-terminated this compound is cross-linked with polymethylhydrosiloxane via platinum-catalyzed hydrosilylation. Surface modification techniques (e.g., plasma oxidation) enhance biocompatibility for cell culture applications .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

GC-MS is the gold standard for trace analysis due to its sensitivity to volatile siloxanes. Solid-phase microextraction (SPME) is used for preconcentration in water or air samples. Fourier-transform infrared spectroscopy (FTIR) aids in identifying functional groups, while liquid chromatography (LC) coupled with charged aerosol detection quantifies non-volatile degradation products .

Advanced Research Questions

Q. How can experimental parameters be optimized for synthesizing cross-linked this compound networks?

Key variables include catalyst concentration (e.g., platinum(0)-divinyltetramethyldisiloxane), stoichiometric ratios of Si-H to Si-CH=CH₂ groups, and curing temperature (typically 60–120°C). Real-time monitoring via rheometry ensures gelation kinetics align with application requirements (e.g., elasticity for medical implants). Post-curing solvent extraction removes unreacted monomers .

Q. What methodologies address contradictions in environmental persistence data for this compound?

Discrepancies arise from conflicting biodegradation studies (e.g., OECD 301B vs. EPA models). Researchers should validate findings using tiered testing: (1) closed-system experiments to rule out abiotic degradation, (2) isotope-labeled tracers to track metabolic pathways, and (3) long-term field studies comparing sediment adsorption coefficients (Kd) with lab-derived values .

Q. How can computational models predict the thermal decomposition pathways of this compound?

Reactive force field (ReaxFF) molecular dynamics simulations identify primary pyrolysis products (e.g., methane, hexamethyldisiloxane). Experimental validation involves pyroprobe-GC/MS at 500–800°C, with kinetic parameters (activation energy, pre-exponential factor) calculated via Friedman isoconversional analysis. Cross-referencing with thermogravimetric analysis (TGA) data ensures model accuracy .

Q. What experimental designs are effective for assessing inhalation toxicity of this compound in occupational settings?

Inhalation studies follow ASTM E981-12 guidelines using whole-body exposure chambers. Dose-response relationships are established via LC-MS quantification of blood silanol metabolites. Subchronic exposure models (e.g., 90-day rodent studies) integrate dosimetric adjustments for species-specific respiratory physiology, as outlined in NASA’s Spacecraft Maximum Allowable Concentration (SMAC) protocols .

Q. How can solubility prediction models improve formulation of this compound in drug delivery systems?

Machine learning approaches, such as graph neural networks trained on AqSolDB, predict logS values for siloxane derivatives. Iterative graph translation generates analogs with enhanced hydrophilicity while retaining low toxicity. Experimental validation involves shake-flask assays with HPLC quantification, comparing predicted vs. measured partition coefficients (logP) .

Methodological Guidelines

Systematic Literature Review Strategies for Siloxane Research
Use Boolean search terms (e.g., "this compound AND (degradation OR toxicity)") in databases like PubMed, SciFinder, and EPA HERO. Prioritize peer-reviewed studies over gray literature, excluding non-QSAR industrial reports. Apply decision logic trees to resolve conflicting hazard classifications (e.g., ECHA’s vPvB designation vs. OECD ecotoxicity thresholds) .

Best Practices for Reporting Siloxane Data in Academic Publications
Follow Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Detail synthetic routes, including catalyst purity (e.g., ≥99% Pt) and reaction atmosphere (N₂ vs. air).
  • Supporting Information : Provide raw DSC/TGA curves, NMR spectra (δ in ppm), and computational input files (e.g., Gaussian .gjf).
  • Data Contradictions : Use funnel plots to assess publication bias in environmental persistence studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.